molecular formula C21H28Br2S2 B1427793 4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 528570-55-0

4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1427793
CAS No.: 528570-55-0
M. Wt: 504.4 g/mol
InChI Key: IHAAYZKQSBUSEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound belongs to a class of molecules that are used in optoelectronic devices .

Mode of Action

The mode of action of this compound is related to its structural properties. It has two thiophene units confined to one plane, allowing for more effective conjugation when embedded into semiconducting polymers . This results in a lower band gap, which is beneficial for the performance of optoelectronic devices .

Result of Action

The result of the action of this compound is primarily observed at the molecular level. Its unique structure allows for effective conjugation in semiconducting polymers, leading to a lower band gap . This can enhance the performance of optoelectronic devices.

Action Environment

The action of 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C . This suggests that temperature and exposure to reactive gases could potentially affect its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is unique due to its combination of bromine atoms and hexyl groups, which provide a balance of reactivity and solubility. This makes it a versatile building block for various applications in organic electronics and material science .

Properties

IUPAC Name

4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Br2S2/c1-3-5-7-9-11-21(12-10-8-6-4-2)15-13-17(22)24-19(15)20-16(21)14-18(23)25-20/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAAYZKQSBUSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744144
Record name 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528570-55-0
Record name 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
Reactant of Route 6
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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